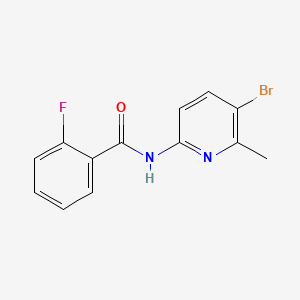

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide

Description

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide is a halogenated aromatic amide featuring a pyridinyl moiety substituted with bromine and methyl groups at the 5- and 6-positions, respectively, and a 2-fluorobenzamide group. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The methyl group on the pyridine ring may modulate solubility and conformational flexibility .

Properties

IUPAC Name |

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O/c1-8-10(14)6-7-12(16-8)17-13(18)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCHMZNHPSQLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, debrominated derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Positional Isomerism of Fluorine

The position of fluorine on the benzamide ring significantly impacts molecular properties. For instance, N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide (CAS: 638141-92-1) differs only in the fluorine position (para vs. ortho). This positional change also alters electronic effects, as ortho-fluorine may engage in intramolecular interactions with the pyridinyl nitrogen or amide hydrogen, as observed in related fluorinated benzamides .

Halogen and Alkyl Substituents on Pyridine

Compounds such as 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (compound 35, ) and 3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (compound 36) feature bromine and fluorine on the benzamide ring but lack the methyl group on pyridine. The 6-methyl group in the target compound may enhance lipophilicity and influence crystal packing through steric effects, as seen in methyl-substituted analogs .

Structural and Crystallographic Analysis

Hydrogen Bonding and Conformation

Tri-fluorinated benzamides like Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) and Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) exhibit 1D chains formed by amide-amide hydrogen bonds (N–H···O=C; N···O distances: ~3.09–3.15 Å). The target compound’s bromine and methyl groups may disrupt these interactions, favoring alternative packing modes. For example, bromine’s larger van der Waals radius could lead to halogen···π or halogen···halogen contacts absent in fluorinated analogs .

Crystal System Similarities

Fo23 and Fo24 crystallize in the Pn space group with nearly planar aromatic systems (interplanar angles <1°). The target compound’s bulkier substituents may reduce planarity, increasing dihedral angles between the pyridinyl and benzamide rings. This deviation could affect solubility and melting points, as seen in brominated vs. chlorinated benzamides .

NMR and Mass Spectrometry

The target compound’s ¹H NMR spectrum is expected to show distinct pyridinyl proton shifts (e.g., δ ~6.95–8.15 ppm) similar to compound 35 (). However, the ortho-fluorine’s deshielding effect may upfield-shift adjacent protons compared to para-fluoro analogs. GC-MS data for compound 35 (m/z 310, M⁺) suggests the target compound’s molecular ion would appear at m/z 327 (accounting for bromine’s isotopic signature) .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Table 2: Halogen Effects on Physical Properties

| Compound | Halogen Substituents | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| Target compound | Br, F | Pending | ~3.2 |

| 4-Bromo-3-F-benzamide (35) | Br, F | Pending | ~2.8 |

| Fo23 | F (×3) | 160–165 | ~2.5 |

Biological Activity

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and methyl groups, along with a fluorobenzamide moiety. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer therapy. It may also exhibit antimicrobial properties by disrupting bacterial cell functions.

Anticancer Activity

Research has indicated that compounds structurally related to this compound possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair, leading to increased cytotoxicity in cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SW1116 (colon cancer) | 7.29 |

| 5-bromo-terbenzimidazole | Human lymphoblastoma | Equivalent to 5-bromo derivatives |

| 2"-chloro-5,6-dibromoterbenzimidazole | Various cancer lines | Enhanced activity observed |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. The compound's ability to interact with bacterial enzymes suggests it may inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of cellular processes.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.0 μg/mL |

| Escherichia coli | 8.0 μg/mL |

| Pseudomonas aeruginosa | 16.0 μg/mL |

Case Studies

- Topoisomerase I Inhibition : A study highlighted the role of this compound as a potent inhibitor of topoisomerase I, demonstrating significant cytotoxicity against human lymphoblastoma cells . This suggests that the compound may serve as a lead for developing new anticancer agents targeting this enzyme.

- Antimicrobial Screening : Another investigation focused on the compound's efficacy against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use in treating infections caused by resistant strains.

Future Directions

The ongoing research into this compound suggests promising applications in drug development. Its unique structural features make it an attractive candidate for further studies aimed at enhancing its potency and selectivity against specific biological targets. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure influence its biological activity.

- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to assess its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.